3-(3-fluoro-4-methoxyphenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one
Description
This compound belongs to the furanocoumarin (psoralen) family, characterized by a fused furan and coumarin scaffold. Its structure includes a 3-fluoro-4-methoxyphenyl group at position 3, a methyl group at position 9, and a phenyl group at position 5 (Fig. 1).
Properties
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)-9-methyl-5-phenylfuro[3,2-g]chromen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17FO4/c1-14-24-19(20(13-29-24)16-8-9-22(28-2)21(26)10-16)11-18-17(12-23(27)30-25(14)18)15-6-4-3-5-7-15/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYMSJIXHNMRNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC3=C1OC=C3C4=CC(=C(C=C4)OC)F)C(=CC(=O)O2)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluoro-4-methoxyphenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furochromene Core: The initial step involves the cyclization of appropriate precursors to form the furochromene core. This can be achieved through the reaction of a coumarin derivative with a suitable reagent under acidic or basic conditions.
Introduction of Substituents: The fluoro, methoxy, and phenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions are typically carried out using reagents such as fluorinating agents, methoxylating agents, and phenylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(3-fluoro-4-methoxyphenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
3-(3-fluoro-4-methoxyphenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-fluoro-4-methoxyphenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations at Position 3
The substituent at position 3 significantly influences biological activity and physicochemical properties. Key analogs include:
Key Observations :
Impact of Substituents on Enzymatic Inhibition
- CYP3A4 Inhibition : Derivatives with rigid side chains (e.g., alkenyl groups in ) show stronger inhibition than flexible chains. The target compound’s fluoro-methoxyphenyl group may balance rigidity and electronic effects for moderate activity .
- Immunoproteasome Inhibition: Psoralen derivatives with electrophilic warheads (e.g., oxathiazolone) outperform the target compound’s phenyl substituents in β5i subunit inhibition, suggesting room for optimization .
Cytotoxicity and Anticancer Potential
- Chlorophenyl and Biphenylyl Derivatives : Exhibit IC50 values of 2.63–7.59 mg/mL against breast (MCF-7) and liver (SMMC-7721) cancer cells, indicating moderate potency .
- Formyl-Substituted Analogs (e.g., ): Show lower cytotoxicity (IC50 > 10 mg/mL), highlighting the importance of substituent polarity .
- Target Compound: Predicted to have improved activity over non-fluorinated analogs due to fluorine’s ability to enhance target binding and metabolic stability .
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : All analogs fall within 270–430 g/mol, complying with Lipinski’s rules for drug-likeness.
- Synthetic Accessibility : The target compound’s synthesis requires fluorinated precursors, which may complicate scale-up compared to chlorophenyl or methoxyphenyl analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
